molecular formula C5H3Cl2NO B078894 3,5-Dichloropyridine 1-oxide CAS No. 15177-57-8

3,5-Dichloropyridine 1-oxide

Cat. No.: B078894
CAS No.: 15177-57-8
M. Wt: 163.99 g/mol
InChI Key: RODXBOIDZPQDBH-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine 1-oxide is a chemical compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine 1-oxide can be synthesized through the oxidation of 3,5-dichloropyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dichloropyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine 1-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in electron transfer reactions, facilitating the oxidation of other molecules. This property makes it useful in various chemical transformations and synthetic processes.

Comparison with Similar Compounds

  • 2,3-Dichloropyridine N-oxide
  • 2,6-Dichloropyridine N-oxide
  • 4-Chloropyridine N-oxide

Comparison: 3,5-Dichloropyridine 1-oxide is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine N-oxides, it may exhibit different chemical behaviors and applications .

Properties

IUPAC Name

3,5-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXBOIDZPQDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298508
Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-57-8
Record name 15177-57-8
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Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridin-1-ium-1-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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